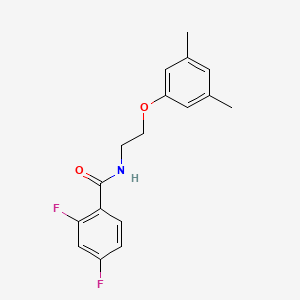

N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-difluorobenzamide

Description

N-(2-(3,5-Dimethylphenoxy)ethyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2,4-difluorobenzoyl group linked to an ethylamine chain substituted with a 3,5-dimethylphenoxy moiety. This structure combines lipophilic (methyl and fluorine substituents) and hydrogen-bonding (amide group) features, which are critical for interactions in biological or material science applications.

Propriétés

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2/c1-11-7-12(2)9-14(8-11)22-6-5-20-17(21)15-4-3-13(18)10-16(15)19/h3-4,7-10H,5-6H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOHUDNLUCVDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)C2=C(C=C(C=C2)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-difluorobenzamide typically involves the reaction of 2,4-difluorobenzoyl chloride with 2-(3,5-dimethylphenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality product suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-difluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-[3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2,6-Difluorobenzamide

- Structure : Features a 2,6-difluorobenzamide core with a 3,5-dichloro-4-tetrafluoroethoxy phenyl group.

- Key Differences :

- Activity : Demonstrated insecticidal and fungicidal properties, attributed to fluorine and chlorine substituents enhancing target binding .

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-Pyridinecarboxamide)

- Structure: Pyridinecarboxamide core with 2,4-difluorophenyl and 3-trifluoromethylphenoxy groups.

- Key Differences: Pyridine ring vs. benzene in the target compound alters electronic distribution. Trifluoromethyl group increases lipophilicity compared to dimethylphenoxy .

- Activity: Herbicidal action via inhibition of carotenoid biosynthesis, leveraging fluorine’s electron-withdrawing effects .

Triaziflam (N-[1-(3,5-Dimethylphenoxy)-2-Propanyl]-6-(2-Fluoro-2-Propanyl)-1,3,5-Triazine-2,4-Diamine)

- Structure: Triazine core with dimethylphenoxy and fluoro-propyl groups.

- Key Differences: Triazine ring offers different binding modes compared to benzamide. Dimethylphenoxy group shared with the target compound suggests similar role in hydrophobic interactions .

- Activity : Herbicidal activity via inhibition of acetolactate synthase .

Pharmacologically Active Analogues

N-(2,4-Difluorophenyl)-2-(3,5-Dimethylphenoxy)-2,2-Difluoroacetamide

- Structure: Acetamide backbone with 2,4-difluorophenyl and 3,5-dimethylphenoxy groups.

- Key Differences :

- Activity : Anticonvulsant properties in rodent models, with 100% protection at 100 mg/kg (intraperitoneal) .

N-(3,5-Difluorophenyl)-2,4-Difluorobenzamide (Polymorph Study)

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Activité Biologique

N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure consists of a difluorobenzamide moiety linked to a 3,5-dimethylphenoxyethyl group. The presence of fluorine atoms in the benzamide structure is known to enhance biological activity through increased metabolic stability and improved interactions with biological targets.

Research indicates that compounds similar to this compound exhibit antibacterial properties primarily by targeting the FtsZ protein, which plays a crucial role in bacterial cell division.

FtsZ Inhibition

- Molecular Docking Studies : Molecular docking studies have shown that fluorinated benzamides can effectively bind to the allosteric site of FtsZ, disrupting its function. For instance, studies on 2,6-difluorobenzamide revealed strong hydrophobic interactions with key residues in the FtsZ protein .

- Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may possess similar properties.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds:

| Compound | Target | Activity Level | Reference |

|---|---|---|---|

| 2,6-Difluorobenzamide | FtsZ | High | |

| 3-Methoxybenzamide | FtsZ | Moderate | |

| This compound | Potential Target | Under Investigation | Current Review |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a series of benzamide derivatives against Staphylococcus aureus. The results indicated that fluorination significantly enhanced the inhibitory effects on bacterial growth.

- In Vivo Studies : In murine models, compounds structurally related to this compound showed promise in reducing bacterial load and improving survival rates in infected subjects.

Toxicity and Safety Profile

Preliminary toxicity assays indicated that compounds within this chemical class exhibited minimal adverse effects on biochemical and hematological parameters in animal models. Further research is necessary to establish a comprehensive safety profile for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.